N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide

Description

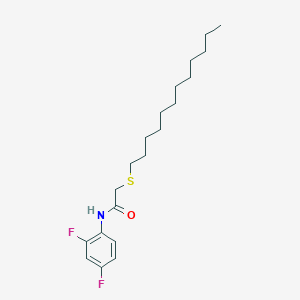

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide is an acetamide derivative featuring a 2,4-difluorophenyl group attached to the nitrogen atom and a dodecylsulfanyl (C₁₂H₂₅S-) substituent on the acetyl moiety. The dodecylsulfanyl chain introduces significant hydrophobicity, which may impact membrane permeability and bioavailability.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-dodecylsulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31F2NOS/c1-2-3-4-5-6-7-8-9-10-11-14-25-16-20(24)23-19-13-12-17(21)15-18(19)22/h12-13,15H,2-11,14,16H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNWLHILKHVPBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSCC(=O)NC1=C(C=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide typically involves the reaction of 2,4-difluoroaniline with dodecylthiol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then acylated with chloroacetyl chloride to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The acetamide moiety can be reduced to form corresponding amines.

Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, modulating their activity. The dodecylsulfanyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Backbone

Sulfur-Containing Substituents

- Target Compound : The dodecylsulfanyl group (C₁₂H₂₅S-) provides a long alkyl chain, enhancing lipophilicity.

- Compound 51 () : N-(4-(3-ethoxy-5-(2,5-difluorophenyl)-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)acetamide. Features a phenylthio group (shorter aromatic chain) instead of dodecylsulfanyl. Lower lipophilicity but retains sulfur-based reactivity. Yield: 42.4%, m.p. 156–158°C .

- Compound 54 (): N-(4-(5-(2-fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylsulfonyl)acetamide. Yield: 86.6%, m.p. 204–206°C .

- Compound 17 (): 2-((2,4-difluorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide. Replaces sulfur with a thiazole-coumarin hybrid, introducing π-π stacking capabilities.

Halogen-Substituted Phenyl Rings

- Compound 533 (): 2-(2,4-dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide. Chlorine substituents increase steric bulk and electronegativity compared to fluorine. Likely alters target binding and metabolic stability .

- Compound 47 () : 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide. Dual fluorine substitution on phenyl enhances electron withdrawal, similar to the target compound. Shows gram-positive antibacterial activity .

Pharmacological Implications

- Antimicrobial Potential: Sulfur-containing analogs (e.g., Compounds 47–50 in ) demonstrate broad-spectrum activity, suggesting the target compound’s dodecylsulfanyl group may enhance membrane disruption in pathogens .

- Enzyme Inhibition : The coumarin-thiazole hybrid in Compound 17 highlights the role of aromatic systems in enzyme binding, a feature absent in the target compound’s alkyl chain .

- Structural Complexity : Compounds with spiro or heterocyclic systems (e.g., –7) exhibit enhanced target specificity but may face synthetic challenges compared to the straightforward alkyl chain in the target .

Biological Activity

N-(2,4-difluorophenyl)-2-(dodecylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHFN\O\S

- Molecular Weight : 371.528 g/mol

- CAS Number : 619352

The presence of the dodecylsulfanyl group is significant as it may enhance the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. The antimicrobial activity can be attributed to the acetamide and fluorophenyl moieties, which are known to interact with bacterial cell walls and disrupt cellular processes.

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | Staphylococcus aureus | |

| This compound | Escherichia coli | |

| This compound | Pseudomonas aeruginosa |

Anticancer Activity

The anticancer potential of this compound has also been investigated. Molecular docking studies suggest that this compound may inhibit specific protein kinases involved in cancer progression. The acetamide group is crucial for enhancing anticancer activity by modulating cellular pathways associated with tumor growth.

- Mechanism of Action : The compound may act by inhibiting cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. By disrupting CDK activity, the compound can induce apoptosis in cancer cells.

Case Studies

- Study on Antimicrobial Activity : A study evaluated various acetamide derivatives for their antimicrobial efficacy against common pathogens. This compound demonstrated superior activity compared to standard antibiotics like ampicillin and fluconazole .

- Anticancer Efficacy Assessment : In vitro assays using human cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.